Glutathione diethyl ester

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXATRBAHYMOQL-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

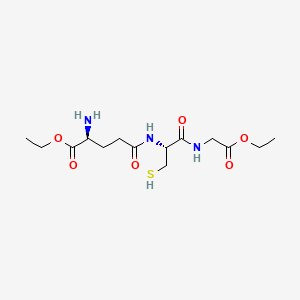

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242981 |

Source

|

| Record name | Glutathione diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97451-40-6 |

Source

|

| Record name | Glutathione diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Purification of Glutathione Diethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glutathione (B108866) diethyl ester (GSH-OEt) is a cell-permeable derivative of glutathione (GSH), a critical intracellular antioxidant. Its ability to cross cell membranes makes it a valuable tool for replenishing depleted GSH levels, thereby protecting cells from oxidative stress and toxic insults. This technical guide provides an in-depth overview of the primary methods for synthesizing and purifying GSH-OEt, tailored for professionals in research and drug development.

Introduction to Glutathione Diethyl Ester

Glutathione is a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) that plays a central role in cellular defense mechanisms. However, its therapeutic and research applications are often limited by its poor membrane permeability. The esterification of one or both of its carboxyl groups significantly increases its lipophilicity, facilitating its transport into cells. Once inside, non-specific esterases hydrolyze the ester groups, releasing functional GSH. This compound, with both the glutamate (B1630785) and glycine (B1666218) carboxyl groups esterified, is transported into human cells more effectively than the corresponding monoethyl ester.[1][2]

Synthesis of this compound

The synthesis of this compound predominantly involves the direct esterification of glutathione or its oxidized form, glutathione disulfide (GSSG). The two most common methods employ either an acid catalyst with ethanol (B145695) or thionyl chloride in ethanol.

Method 1: Acid-Catalyzed Esterification of Reduced Glutathione (GSH)

This method utilizes an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to catalyze the Fischer esterification of the carboxylic acid groups of GSH with ethanol.

Experimental Protocol:

-

Reaction Setup: Suspend reduced glutathione (GSH) in anhydrous ethanol.

-

Catalyst Addition: Introduce a catalytic amount of a strong acid, such as HCl or H₂SO₄.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. One protocol suggests shaking in a warm water bath (31 to 34°C) for at least 9 hours.[3]

-

Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the consumption of GSH and the formation of the mono- and diethyl esters.[4]

-

Work-up and Isolation: Upon completion, the product is typically precipitated by the addition of a non-polar solvent like diethyl ether. The precipitate is then collected by filtration.

It is important to note that this method can produce a mixture of products, including the desired this compound, the two isomeric monoethyl esters (glycyl and γ-glutamyl), and unreacted GSH.[5]

Method 2: Thionyl Chloride-Mediated Esterification of Oxidized Glutathione (GSSG)

An alternative approach involves the use of thionyl chloride (SOCl₂) with ethanol, starting from oxidized glutathione (GSSG). This method offers a convenient route to the tetraethyl ester of GSSG, which can then be reduced to GSH-OEt. A key advantage of this method is the high yield and purity of the resulting esterified product, often requiring no further purification.[6][7]

Experimental Protocol:

-

Reaction Setup: Add oxidized L-glutathione (GSSG) to absolute ethanol in an Erlenmeyer flask and cool to 0°C in an ice bath.[7]

-

Reagent Addition: Add thionyl chloride dropwise to the cooled suspension via a syringe.[7]

-

Reaction Conditions: The flask is swirled and then stored at 4°C for 24 hours.[7]

-

Isolation: The reaction mixture is concentrated under reduced pressure to yield the product.[7]

-

Analysis: The product can be analyzed by methods such as Electrospray Ionization Mass Spectrometry (ESI-MS).[7]

This procedure has been reported to produce the tetraethyl ester of GSSG in quantitative yield.[7] Subsequent reduction of the disulfide bond would be necessary to obtain GSH-OEt.

Purification of this compound

The purity of GSH-OEt is crucial for its application in biological systems, as impurities can lead to toxicity.[1][8] The choice of purification method depends on the synthetic route and the nature of the impurities.

Precipitation and Crystallization

A common initial purification step involves the precipitation of the ester from the reaction mixture using a non-polar solvent like diethyl ether.[3] The resulting crude product can be further purified by crystallization.

Experimental Protocol for Crystallization:

-

Dissolution: Dissolve the crude, dried product in a minimal amount of water.[3]

-

Precipitation: Add ethanol to initiate crystallization.[3]

-

Crystallization: Allow the solution to stand at 4°C for 18-36 hours to facilitate crystal formation.[3]

-

Isolation: Collect the crystals by filtration through a sintered glass funnel.[3]

-

Washing and Drying: Wash the crystals with cold ethanol followed by diethyl ether and dry under vacuum over a desiccant like P₂O₅.[3]

Chromatographic Methods

For achieving high purity, chromatographic techniques are indispensable. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating GSH-OEt from unreacted starting materials and the monoester byproducts.[5]

HPLC Analysis:

The purity of the final product can be quantitatively assessed using HPLC. A typical analysis involves derivatizing the thiol groups with a fluorescent agent like monobromobimane, followed by separation on a C18 column and fluorescence detection.[4] This allows for the quantification of GSH, GSH monoethyl ester, and GSH diethyl ester in the sample.[8]

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

| Acid-Catalyzed Esterification | GSH | Ethanol, H₂SO₄ | 20-30% | 95.4% GSH diester | [8] |

| Thionyl Chloride Esterification | GSSG | Ethanol, SOCl₂ | 100% (for GSSG tetraethyl ester) | Not explicitly stated, but described as not requiring purification | [7] |

Intracellular Conversion of this compound

The biological activity of GSH-OEt relies on its intracellular conversion back to GSH. This process involves the sequential hydrolysis of the ester groups by cellular esterases.

Caption: Intracellular hydrolysis of GSH-OEt to GSH.

General Workflow for Synthesis and Purification

The overall process from starting material to purified product can be summarized in the following workflow.

Caption: General workflow for GSH-OEt synthesis and purification.

Conclusion

The synthesis and purification of this compound are critical processes for its use in research and therapeutic development. The choice of synthetic method depends on factors such as desired scale, available starting materials, and required purity. While acid-catalyzed esterification of GSH is a direct route, it often results in a mixture of products requiring careful purification. The thionyl chloride-mediated esterification of GSSG offers a high-yielding alternative. Regardless of the synthetic method, rigorous purification and analysis are paramount to ensure the quality and safety of the final product for its intended applications.

References

- 1. Transport of this compound into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport of this compound into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. animal.ifas.ufl.edu [animal.ifas.ufl.edu]

- 4. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esterification of reduced glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

A Technical Guide to the Cellular Mechanism of Action of Glutathione Diethyl Ester (GDEE)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) (GSH), the most abundant intracellular non-protein thiol, is a cornerstone of cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] However, its therapeutic application is severely limited by poor bioavailability and inefficient transport across cell membranes.[3] Glutathione Diethyl Ester (GDEE), a cell-permeable prodrug of GSH, effectively overcomes this limitation. By masking the two carboxyl groups of GSH with ethyl esters, GDEE becomes more lipophilic, facilitating its diffusion across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing functional GSH and thereby significantly elevating intracellular glutathione levels.[4][5] This guide provides an in-depth technical overview of the uptake, metabolic activation, and downstream cellular effects of GDEE, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Cellular Uptake and Intracellular Hydrolysis

The primary mechanism for GDEE's efficacy lies in its enhanced cellular permeability compared to native GSH. The two ethyl ester moieties neutralize the negative charges of the glutamate (B1630785) and glycine (B1666218) residues, increasing the molecule's lipophilicity and allowing it to readily cross the lipid bilayer of the cell membrane.

Once in the cytoplasm, GDEE is rapidly processed by non-specific intracellular esterases, such as carboxylesterases, which are abundant in most mammalian cells.[6][7][8][9] The hydrolysis occurs in a two-step process:

-

Conversion to Monoester: GDEE is first hydrolyzed to the Glutathione Monoethyl Ester (GMEE).

-

Conversion to GSH: GMEE is subsequently hydrolyzed to release active, reduced glutathione (GSH).

This intracellular conversion effectively traps glutathione inside the cell, leading to a substantial increase in the total intracellular GSH pool.[10][11] Studies on various human cell lines, including erythrocytes, fibroblasts, and T cells, have confirmed that GDEE is transported much more effectively than the corresponding monoethyl ester.[10][11]

Caption: Cellular uptake and two-step intracellular hydrolysis of GDEE to GSH.

Augmentation of Intracellular Glutathione Levels

Treatment of cells with GDEE leads to a dose-dependent and time-dependent increase in intracellular GSH concentrations, far exceeding what can be achieved with exogenous GSH administration.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effect of GDEE (or its monoester, GEE/GSH-OEt) on cellular GSH levels and related markers.

Table 1: Effect of Glutathione Esters on Intracellular GSH Concentration

| Cell Type / Model | Treatment Compound | Concentration | Duration | Result | Reference |

|---|---|---|---|---|---|

| Mesencephalic Cultures | Glutathione Ethyl Ester (GEE) | 2.5 mM | 24 hr | 66% increase in intracellular GSH | [12] |

| Mesencephalic Cultures | Glutathione Ethyl Ester (GEE) | 5.0 mM | 24 hr | 144% increase in intracellular GSH | [12] |

| Mesencephalic Cultures | Glutathione Ethyl Ester (GEE) | 10.0 mM | 24 hr | 191% increase in intracellular GSH | [12] |

| Mesencephalic Cultures | Reduced Glutathione (GSH) | 1-10 mM | 24 hr | No significant increase in intracellular GSH | [12] |

| Cystic Fibrosis Lung Cells | GSH Ethyl Ester (GEE) | 10.0 mM | - | Increased mitochondrial GSH levels | [13] |

| Asthmatic Mice Model | GSH Ethyl Ester (GSH-EE) | - | 2 & 6 hr post-challenge | ~45% enhancement in lung tissue thiol content |[4] |

Downstream Mechanism of Action: Antioxidant Defense and Cellular Protection

The GDEE-mediated increase in the intracellular GSH pool directly enhances the cell's capacity to mitigate oxidative stress and detoxify harmful compounds. The newly synthesized GSH participates in several critical protective pathways.

-

Direct Radical Scavenging: GSH can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][14]

-

Enzymatic Detoxification: GSH serves as a crucial co-substrate for enzymes like Glutathione Peroxidase (GPx) and Glutathione S-Transferases (GSTs).[15]

-

Redox Homeostasis: The ratio of reduced GSH to oxidized GSSG is a critical indicator of the cellular redox environment.[2] By increasing the total GSH pool, GDEE helps maintain a highly reducing intracellular environment, which is essential for proper protein function and signaling.

-

Mitochondrial Protection: GDEE treatment has been shown to increase mitochondrial GSH levels, protecting against mitochondrial membrane depolarization and preserving the function of electron transport chain complexes, such as Complex I.[13]

-

Anti-Apoptotic Effects: A decrease in cellular GSH is an early hallmark of apoptosis.[1][16] By replenishing GSH, GDEE protects cells from apoptotic stimuli and other forms of cell death like ferroptosis by reducing lipid peroxidation.[13]

Caption: GDEE replenishes intracellular GSH, enhancing antioxidant and detoxification pathways.

Key Experimental Protocols

Accurate quantification of intracellular GSH is essential for evaluating the efficacy of GDEE. Below are methodologies commonly employed in this area of research.

Protocol: Quantification of Intracellular GSH using HPLC

This method is highly specific and allows for the simultaneous measurement of both reduced (GSH) and oxidized (GSSG) glutathione.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with various concentrations of GDEE or vehicle control for the specified duration.

-

Cell Lysis and Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on the plate with a metaphosphoric acid or perchloric acid solution to precipitate proteins and stabilize thiols.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which contains the acid-soluble thiol fraction.

-

-

Derivatization:

-

The free thiol group of GSH must be derivatized with a fluorescent tag for detection. A common reagent is monobromobimane (B13751) (mBBr).[17]

-

Adjust the pH of the supernatant to ~8.0 with a suitable buffer (e.g., HEPES).

-

Add mBBr solution and incubate in the dark at room temperature for 15-20 minutes.

-

Stop the reaction by adding an acid (e.g., methanesulfonic acid).

-

-

HPLC Analysis:

-

Analyze the derivatized samples using a reverse-phase HPLC system with a C18 column.

-

Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the bimane adducts.

-

Quantify GSH levels by comparing the peak area to a standard curve generated with known concentrations of GSH.

-

Protocol: Quantification of Total GSH using a Spectrophotometric Recycling Assay

This is a high-throughput method for measuring total glutathione (GSH + GSSG).

-

Cell Lysis: Prepare cell lysates as described in Protocol 5.1 (Step 2).

-

Assay Preparation:

-

Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[18]

-

Add a known volume of the cell supernatant to a 96-well microplate.

-

Add the reaction mixture to each well.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding glutathione reductase (GR) to each well.

-

GR catalyzes the reduction of GSSG to GSH using NADPH. The GSH then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and GSSG. This GSSG is immediately recycled back to GSH by GR, creating a continuous cycle.

-

-

Measurement:

Caption: A typical workflow for measuring intracellular GSH levels after GDEE treatment.

Conclusion and Future Directions

This compound serves as a highly effective prodrug for elevating intracellular glutathione levels, a strategy that is not feasible through direct GSH administration. Its mechanism of action is straightforward: passive diffusion across the cell membrane followed by rapid intracellular hydrolysis to liberate GSH. The resulting increase in the cellular GSH pool enhances antioxidant defenses, protects against oxidative damage, and promotes cell survival. This makes GDEE a valuable tool for researchers studying the roles of glutathione in health and disease and a promising therapeutic agent for conditions associated with glutathione deficiency and high oxidative stress. Future research should focus on optimizing delivery systems, exploring its efficacy in various preclinical disease models, and further clarifying its long-term effects and safety profile.

References

- 1. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Glutathione ethyl ester supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 6. Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycongineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport of this compound into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transport of this compound into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. content.abcam.com [content.abcam.com]

- 17. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Biochemical and physiological properties of Glutathione diethyl ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of cellular processes. However, its therapeutic application is limited by poor bioavailability and rapid degradation in vivo. Glutathione diethyl ester (GSH-OEt) is a cell-permeable prodrug of GSH, designed to overcome these limitations. By masking the carboxyl groups with ethyl esters, GSH-OEt exhibits enhanced lipophilicity, facilitating its transport across cellular membranes. Intracellularly, non-specific esterases hydrolyze GSH-OEt to glutathione monoethyl ester (GSH-MEE) and subsequently to GSH, thereby augmenting the intracellular glutathione pool. This guide provides an in-depth overview of the biochemical and physiological properties of GSH-OEt, including its synthesis, mechanism of action, and effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Biochemical Properties

Chemical Structure and Properties

This compound is the diethyl ester derivative of L-γ-glutamyl-L-cysteinyl-glycine. The esterification of the two carboxyl groups significantly increases its lipophilicity compared to its parent molecule, glutathione.

| Property | Value |

| IUPAC Name | (2S)-2-amino-5-[[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]amino]-5-oxopentanoic acid diethyl ester |

| Molecular Formula | C14H25N3O6S |

| Molecular Weight | 363.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and organic solvents |

Synthesis of this compound

A common method for the synthesis of GSH-OEt involves the esterification of glutathione in the presence of an acid catalyst in ethanol (B145695).

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: Suspend glutathione (GSH) in anhydrous ethanol in a round-bottom flask.

-

Acid Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid or hydrochloric acid while stirring.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating for several hours to days, monitoring the progress by a suitable method like thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physiological Properties and Mechanism of Action

Cellular Uptake and Intracellular Hydrolysis

The primary physiological advantage of GSH-OEt over GSH is its enhanced ability to cross cellular membranes. Once inside the cell, it is sequentially hydrolyzed by intracellular esterases to release free glutathione.

Figure 1: Cellular uptake and hydrolysis of GSH-OEt.

Studies have shown that GSH-OEt is significantly more effective at increasing intracellular GSH levels compared to both GSH and GSH-MEE in human cells[2][3][4]. This is attributed to the fact that human plasma lacks the glutathione diester α-esterase activity that is present in mouse plasma, making GSH-OEt more stable in human circulation[2][3][4].

Impact on Intracellular Glutathione Levels

The administration of GSH-OEt leads to a significant and dose-dependent increase in intracellular glutathione concentrations.

| Cell Type | Treatment | Fold Increase in GSH | Reference |

| Human Erythrocytes | 1 mM GSH-OEt | >10-fold | [2] |

| Human Peripheral Blood Mononuclear Cells | 1 mM GSH-OEt | >5-fold | [2] |

| P388D1 Macrophages | 1 mM GSH-OEt | Marked increase | [5] |

Key Signaling Pathways Modulated by this compound

By replenishing intracellular GSH, GSH-OEt influences several critical signaling pathways, primarily related to antioxidant defense and cell survival.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes. Increased intracellular GSH, facilitated by GSH-OEt, can help maintain a reduced intracellular environment, thereby modulating Nrf2 activity.

Figure 2: The Keap1-Nrf2 signaling pathway and the role of GSH.

Apoptosis Pathways

Glutathione plays a crucial role in regulating apoptosis, or programmed cell death. Depletion of intracellular GSH can sensitize cells to apoptotic stimuli, while replenishment of GSH can be protective. GSH-OEt, by increasing intracellular GSH, can inhibit apoptosis by:

-

Scavenging reactive oxygen species (ROS): ROS can trigger apoptosis by damaging cellular components and activating pro-apoptotic signaling pathways.

-

Modulating mitochondrial function: GSH is essential for maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors like cytochrome c.

-

Regulating caspase activity: Caspases are a family of proteases that execute the apoptotic program. GSH can directly inhibit caspase activity through S-glutathionylation of their active site cysteine residues.

Experimental Protocols

Measurement of Intracellular Glutathione

Experimental Protocol: HPLC Analysis of Intracellular Glutathione [6][7][8]

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with GSH-OEt or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a suitable lysis buffer (e.g., containing perchloric acid or N-ethylmaleimide to prevent auto-oxidation).

-

Derivatization: Derivatize the thiol groups in the cell lysate with a fluorescent labeling agent such as o-phthalaldehyde (B127526) (OPA) or monobromobimane (B13751) (mBBr).

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification: Determine the concentration of GSH in the samples by comparing the peak areas to a standard curve prepared with known concentrations of GSH.

Assessment of Cell Viability

Experimental Protocol: MTT Assay for Cell Viability [9][10][11][12]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: Treat cells with various concentrations of GSH-OEt or a toxic agent with or without GSH-OEt co-treatment. Include untreated and vehicle-treated cells as controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Experimental Protocol: DCFH-DA Assay for Intracellular ROS [5][9][13][14][15]

-

Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or culture dish).

-

Loading with DCFH-DA: Wash the cells with serum-free medium or PBS and then incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in the dark.

-

Treatment: After the loading period, wash the cells to remove excess probe and then treat them with GSH-OEt and/or an ROS-inducing agent.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative change in intracellular ROS levels.

Assessment of Apoptosis

Experimental Protocol: Caspase-3 Activity Assay [16][17][18][19][20]

-

Cell Treatment: Treat cells with apoptotic inducers in the presence or absence of GSH-OEt.

-

Cell Lysis: Collect and lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Signal Detection: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.

-

Data Analysis: Quantify caspase-3 activity based on the signal generated and normalize it to the protein concentration of the cell lysate.

In Vivo Studies and Pharmacokinetics

In vivo studies in rodents have demonstrated that administration of glutathione esters can increase tissue glutathione levels[21][22]. However, the bioavailability of orally administered GSH-OEt can be low, with significant first-pass metabolism in the gut and liver[16]. Intravenous or intraperitoneal administration has been shown to be more effective in elevating systemic and tissue GSH levels[23]. The pharmacokinetic profile of GSH-OEt is influenced by the activity of plasma and tissue esterases, which varies between species[2][3][4].

| Parameter | Observation | Species | Reference |

| Oral Bioavailability | Low | Rat | [16] |

| Tissue Distribution | Increased GSH in liver, kidney, spleen, pancreas, and heart after i.p. injection of GSH-MEE | Mouse | [21][22] |

| Plasma Esterase Activity | High for GSH-OEt in mouse, low in human | Mouse, Human | [2][3][4] |

Experimental Workflows

Workflow for Evaluating the Cytoprotective Effects of GSH-OEt

Figure 3: Workflow for assessing the cytoprotective effects of GSH-OEt.

Conclusion

This compound represents a promising strategy for augmenting intracellular glutathione levels, thereby offering a potential therapeutic approach for conditions associated with oxidative stress and glutathione deficiency. Its enhanced cell permeability compared to glutathione makes it a valuable tool for research and drug development. However, further studies are warranted to fully elucidate its pharmacokinetic profile in humans and to optimize its delivery for clinical applications. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important molecule.

References

- 1. pnas.org [pnas.org]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Transport of this compound into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport of this compound into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. bioquochem.com [bioquochem.com]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. arigobio.com [arigobio.com]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 16. Effect of oral glutathione monoethyl ester and glutathione on circulating and hepatic sulfhydrils in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pharmacokinetics of intravenously administered glutathione in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glutathione and cysteine depletion in rats and mice following acute intoxication with diethylmaleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy of glutathione in ameliorating sulfur mustard analog-induced toxicity in cultured skin epidermal cells and in SKH-1 mouse skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Delivery and Uptake of Glutathione Diethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of Glutathione (B108866) Diethyl Ester (GSH-OEt) as a vehicle for intracellular glutathione (GSH) delivery. It details the mechanisms of uptake, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the involved pathways and workflows.

Introduction: The Challenge of Glutathione Delivery

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification of xenobiotics, and maintaining cellular redox homeostasis[1][2]. Its depletion is implicated in a host of pathological conditions, including neurodegenerative diseases, aging, and inflammatory disorders[2][3]. However, the therapeutic application of exogenous GSH is severely limited by its poor bioavailability; GSH itself is not efficiently transported into most cells[4][5].

To overcome this limitation, esterified derivatives of GSH have been developed. These derivatives, by neutralizing the carboxyl groups, become more lipid-soluble and can more readily cross the cell membrane[6]. Among these, Glutathione Diethyl Ester (GSH-OEt) has emerged as a particularly effective pro-drug for elevating intracellular GSH levels. This document serves as a technical guide to the core principles of GSH-OEt's cellular uptake, its intracellular fate, and the methodologies used to evaluate its efficacy.

Mechanism of Uptake and Intracellular Conversion

The primary advantage of GSH-OEt lies in its enhanced lipophilicity, which facilitates its transport across the plasma membrane. Once inside the cell, it undergoes a two-step hydrolysis process catalyzed by intracellular esterases to release free GSH.

-

Cellular Uptake: GSH-OEt, being more hydrophobic than GSH, can diffuse across the cell membrane. Studies have shown that it is transported into a wide variety of human cells—including erythrocytes, fibroblasts, and lymphoid cells—much more effectively than GSH or even its monoester counterpart, GSH monoethyl ester (GSH-MEE)[4][7][8].

-

Intracellular Hydrolysis: Upon entering the cell, intracellular esterases rapidly cleave one of the ethyl ester groups, converting GSH-OEt to GSH-MEE[7][8][9]. This monoester then serves as a substrate for further hydrolysis, releasing the active, reduced GSH molecule[7][8][9]. This process allows for a sustained intracellular release of GSH[4][7][8].

The intracellular conversion pathway is depicted below.

Quantitative Data on GSH-OEt Efficacy

The effectiveness of GSH-OEt in elevating intracellular GSH and protecting cells has been quantified across various studies. The following tables summarize key findings.

Table 1: Comparison of Cellular Uptake and GSH Elevation

| Cell Type | Compound (Concentration) | Incubation Time | Outcome | Reference |

| P388D1 Macrophages | GSH-OEt (1 mM) | Not Specified | Markedly increased cellular GSH concentration. | [9] |

| P388D1 Macrophages | GSH-MEE (1 mM) | Not Specified | Little to no delivery of GSH-MEE into cells. | [9] |

| Human Erythrocytes | GSH-OEt | 7 min | Rapid uptake and conversion to high levels of GSH-MEE. | [4] |

| Human Fibroblasts | GSH-OEt | Not Specified | 3-fold greater GSH level compared to GSH-MEE treatment. | [4] |

| HeLa Cells | GSH Ethyl Ester (100 µM) | 3 min | Replenished intracellular GSH loss induced by H₂O₂. | [10] |

| Myeloid DCs | GSH-OEt | 24 h | Increased intracellular GSH levels, confirmed by monochlorobimane (B1663430) staining. | [11] |

Table 2: Effects on Cell Viability and Oxidative Stress

| Cell/Tissue Model | Stressor | GSH-OEt Treatment | Key Finding | Reference |

| Pancreatic Islets (Murine) | Isolation Procedure | 10 mM GEE during isolation | Decreased ROS content and apoptosis; improved viability. | [6][12][13] |

| Pancreatic Islets (Human) | Culture | 20 mM GEE for 24h | Significantly reduced apoptosis rate. | [6][12][13] |

| Bovine Oocytes | Vitrification/Warming | Supplementation in IVM medium | Diminished cytoplasmic and mitochondrial ROS; preserved mitochondrial distribution. | [14] |

| Asthmatic Mice | Ovalbumin (OVA) Challenge | 0.1% GSH-EE | Significantly attenuated airway hyper-responsiveness (AHR). | [15] |

| Leukoreduced RBCs | Storage | GSH-MEE additive | Reduced ROS levels during storage on days 35 and 42. | [16] |

Experimental Protocols

This section details methodologies for key experiments cited in the literature to assess the delivery and efficacy of GSH-OEt.

Protocol: Measurement of Intracellular Glutathione Levels via HPLC

This protocol is adapted from methods used to quantify intracellular thiols following GSH-OEt treatment[4]. It involves derivatization with monobromobimane (B13751) (mBBr) followed by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cells treated with GSH-OEt, GSH-MEE, or control vehicle.

-

Phosphate-buffered saline (PBS) with 5 mM EDTA.

-

5-Sulfosalicylic acid (SSA), 10% solution containing 2 mM DTPA.

-

Tris buffer.

-

Monobromobimane (mBBr) solution.

-

Acetic acid, glacial.

-

HPLC system with a fluorescence detector.

Procedure:

-

Cell Harvesting and Lysis:

-

Wash the treated cells with ice-cold PBS/EDTA.

-

Centrifuge to pellet the cells and discard the supernatant.

-

Lyse the cells by adding 10% SSA solution. The acid precipitates proteins while stabilizing thiols.

-

Vortex and centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the protein.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

Add Tris buffer to adjust the pH for the derivatization reaction.

-

Add mBBr solution. This reagent reacts with thiol groups to form a fluorescent adduct.

-

Incubate the mixture in the dark for approximately 20-25 minutes[4].

-

-

Sample Preparation for HPLC:

-

Stop the reaction by adding glacial acetic acid[4].

-

Centrifuge the sample to remove any precipitate.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample into an HPLC system equipped with a suitable C18 column.

-

Use a gradient elution profile with appropriate mobile phases (e.g., aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile).

-

Detect the mBBr-thiol adducts using a fluorescence detector.

-

Quantify the peaks corresponding to GSH, GSH-MEE, and other thiols by comparing their retention times and peak areas to known standards.

-

Protocol: Assessment of Cell Viability and Apoptosis

This protocol combines methods for assessing cell membrane integrity and apoptosis, as seen in studies evaluating the protective effects of GSH-OEt[6].

Materials:

-

Treated cells (e.g., pancreatic islets).

-

Syto Green and Ethidium Bromide for membrane integrity.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit for apoptosis.

-

Fluorescence microscope or flow cytometer.

Procedure for Membrane Integrity:

-

Wash cells gently with a suitable buffer (e.g., PBS).

-

Incubate cells with a solution containing both Syto Green (stains all nuclei green) and Ethidium Bromide (stains nuclei of membrane-compromised cells red).

-

Visualize immediately using a fluorescence microscope.

-

Quantify the percentage of viable (green) versus non-viable (red) cells.

Procedure for Apoptosis (TUNEL Assay):

-

Fix and permeabilize the cells according to the TUNEL kit manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs. The enzyme incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect and quantify the fluorescent signal from apoptotic cells.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure intracellular ROS levels, a key indicator of oxidative stress that GSH-OEt is intended to mitigate[12][14].

Materials:

-

Treated cells.

-

Carboxy-H2DCFDA (or similar ROS-sensitive dye).

-

Culture medium or appropriate buffer.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Wash the cells to remove any treatment medium.

-

Load the cells with Carboxy-H2DCFDA by incubating them in a medium containing the dye (e.g., at 495 nm excitation and 529 nm emission)[12]. The non-fluorescent dye enters the cell and is deacetylated by intracellular esterases, trapping it inside.

-

Upon oxidation by ROS, the trapped dye becomes highly fluorescent.

-

After the loading period, wash the cells to remove any excess dye.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

-

Compare the fluorescence intensity of GSH-OEt-treated cells to control cells to determine the relative change in intracellular ROS levels.

Visualizations of Pathways and Workflows

Experimental Workflow for Efficacy Assessment

The following diagram outlines a typical experimental workflow to evaluate the effectiveness of GSH-OEt in a cellular model of oxidative stress.

Signaling Pathway: Counteracting Oxidative Stress

GSH-OEt delivery boosts the intracellular GSH pool, which enhances the cell's capacity to neutralize reactive oxygen species through the glutathione peroxidase (GPx) system.

Conclusion

This compound represents a highly effective strategy for augmenting intracellular glutathione levels. Its ability to readily cross cell membranes and serve as an intracellular reservoir for sustained GSH release makes it a valuable tool for researchers studying oxidative stress and a promising therapeutic agent for conditions associated with GSH deficiency[7][8]. The experimental protocols and quantitative data presented in this guide provide a framework for scientists and drug developers to effectively utilize and evaluate GSH-OEt in their research. The continued investigation into such delivery systems is paramount for translating the protective power of glutathione into tangible clinical benefits.

References

- 1. In vitro and ex vivo uptake of glutathione (GSH) across the intestinal epithelium and fate of oral GSH after in vivo supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation [frontiersin.org]

- 3. Elevation of mitochondrial glutathione by gamma-glutamylcysteine ethyl ester protects mitochondria against peroxynitrite-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione Ethyl Ester Supplementation during Pancreatic Islet Isolation Improves Viability and Transplant Outcomes in a Murine Marginal Islet Mass Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of this compound into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transport of this compound into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the delivery of reduced glutathione into P388D1 cells by reduced glutathione and its mono- and diethyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Glutathione ethyl ester supplementation during pancreatic islet isolation improves viability and transplant outcomes in a murine marginal islet mass model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutathione Ethyl Ester Protects In Vitro - Maturing Bovine Oocytes against Oxidative Stress Induced by Subsequent Vitrification/Warming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Effects of Glutathione Monoethyl Ester on Different Biochemical, Oxidant, and Antioxidant Levels During Storage in Leukoreduced Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

Glutathione Diethyl Ester: A Cell-Permeable Prodrug for Intracellular Glutathione Augmentation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) (GSH) is a critical intracellular antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. However, its therapeutic application is limited by poor cell permeability. Glutathione diethyl ester (GDE) is a cell-permeable derivative of GSH that effectively bypasses this limitation. By masking the carboxyl groups of the glutamate (B1630785) and glycine (B1666218) residues with ethyl esters, GDE readily crosses the cell membrane. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release glutathione monoethyl ester (GSH-MEE) and subsequently GSH, thereby significantly augmenting intracellular GSH levels. This guide provides a comprehensive technical overview of GDE, including its mechanism of action, comparative efficacy, experimental protocols for its use, and its impact on cellular signaling pathways.

Introduction: The Challenge of Intracellular Glutathione Delivery

Reduced glutathione (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) that serves as the most abundant non-protein thiol in mammalian cells.[1] It is a cornerstone of the cellular antioxidant defense system, participating in the neutralization of reactive oxygen species (ROS) both directly and as a cofactor for enzymes like glutathione peroxidase.[1] GSH deficiency is implicated in a wide array of pathologies, including neurodegenerative diseases, liver damage, and age-related disorders.[1]

Despite its therapeutic potential, the direct administration of GSH is largely ineffective due to its hydrophilic nature, which prevents it from efficiently crossing the cell membrane.[2] To overcome this, various prodrug strategies have been developed, with glutathione esters being a prominent example.[1] Among these, this compound (GDE) has emerged as a highly effective agent for repleting intracellular GSH.[3]

Mechanism of Action: From Prodrug to Active Tripeptide

GDE's efficacy lies in its enhanced lipophilicity compared to GSH. The ethyl ester groups neutralize the negative charges of the carboxyl groups, facilitating its passive diffusion across the plasma membrane. The intracellular conversion of GDE to GSH is a two-step enzymatic process.

-

Initial Hydrolysis: Upon entering the cell, one of the ethyl ester groups is rapidly cleaved by intracellular esterases to yield glutathione monoethyl ester (GSH-MEE).[3]

-

Final Conversion to GSH: GSH-MEE is then more slowly hydrolyzed to release active GSH.[3] This two-step process allows for a sustained release of GSH within the cell.

Interestingly, in human cells, GDE is a more effective delivery vehicle than GSH-MEE.[4] This is because GDE is transported into human cells much more effectively than the monoester.[4] Once inside, its conversion to GSH-MEE essentially traps the molecule, leading to higher intracellular concentrations of the monoester and, consequently, a greater and more sustained elevation of GSH levels.[4]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of GDE and other GSH-replenishing agents in increasing intracellular GSH levels.

Table 1: Dose-Dependent Increase in Intracellular GSH by Glutathione Monoethyl Ester (GEE) in Rat Mesencephalic Culture

| GEE Concentration (mM) | Incubation Time (hr) | % Increase in Intracellular GSH (from basal) |

| 2.5 | 24 | 66% |

| 5.0 | 24 | 144% |

| 10.0 | 24 | 191% |

Data adapted from a study on rat mesencephalic cultures. Basal GSH levels were 1.75 ± 0.11 μmol/100mg protein.[5]

Table 2: Comparative Efficacy of GSH Prodrugs on Intracellular GSH Levels

| Compound | Cell Line | Concentration | Incubation Time | Fold Increase in Intracellular GSH |

| GDE | Human Erythrocytes | Not specified | Not specified | More effective than GSH-MEE |

| GSH-MEE | Rat Mesencephalic Culture | 10 mM | 24 hr | ~2.9-fold |

| NAC | LNCaP | 5 mM | 4 hr | Significant increase |

| NAC | PC-3 | 5 mM | 12 hr | Significant increase |

This table compiles data from multiple sources to provide a comparative overview. Direct side-by-side comparisons across all compounds in the same experimental setup are limited in the available literature.[4][5][6]

Experimental Protocols

Synthesis of this compound Hydrochloride (Hypothetical Protocol)

Disclaimer: A specific, detailed, and peer-reviewed protocol for the synthesis of this compound was not found in the conducted search. The following is a hypothetical protocol based on the synthesis of glutathione monoethyl ester and general principles of esterification.

Objective: To synthesize this compound hydrochloride by esterifying the carboxyl groups of glutathione with ethanol (B145695) in the presence of an acid catalyst.

Materials:

-

Reduced Glutathione (GSH)

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Diethyl Ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum desiccator with a drying agent (e.g., P₂O₅)

-

Sintered glass funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend reduced glutathione (1 equivalent) in anhydrous ethanol. The flask should be equipped with a magnetic stir bar and a reflux condenser.

-

Acid Catalyst Addition: Slowly add thionyl chloride (at least 2 equivalents) or concentrated sulfuric acid to the stirred suspension. The addition should be done carefully, preferably in a fume hood, as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture in an ice bath. Add a large volume of cold, anhydrous diethyl ether to precipitate the this compound hydrochloride salt.

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a sintered glass funnel. Wash the solid product with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product under vacuum in a desiccator containing a suitable drying agent to obtain the final this compound hydrochloride as a white solid.

Treatment of Cultured Cells with this compound

Objective: To increase intracellular GSH levels in cultured cells by treatment with GDE.

Materials:

-

Cultured cells of interest

-

This compound (GDE) stock solution (dissolved in a suitable solvent, e.g., sterile PBS or cell culture medium, and filter-sterilized)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

-

Preparation of GDE Working Solution: On the day of the experiment, prepare fresh working solutions of GDE by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM).

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the GDE-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the GDE stock).

-

Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Cell Harvesting and Lysis: Following incubation, wash the cells with ice-cold PBS to remove any remaining extracellular GDE. Lyse the cells using a suitable method for the subsequent GSH measurement protocol (e.g., protein precipitation with metaphosphoric acid for HPLC analysis).

Measurement of Intracellular Glutathione by HPLC

Objective: To quantify the intracellular concentration of GSH in cell lysates using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell lysate (supernatant after protein precipitation)

-

HPLC system with a C18 column and a UV or fluorescence detector

-

Mobile phase (e.g., a buffer solution with an organic modifier like acetonitrile (B52724) or methanol)

-

GSH standard solutions of known concentrations

-

Derivatizing agent (for fluorescence detection, e.g., o-phthalaldehyde (B127526) (OPA) or monobromobimane (B13751) (mBBr))

Procedure:

-

Sample Preparation:

-

Lyse the cells as described in the cell treatment protocol.

-

Centrifuge the lysate to pellet the precipitated proteins.

-

Collect the supernatant containing the intracellular thiols.

-

-

Derivatization (for fluorescence detection):

-

To a known volume of the supernatant, add the derivatizing agent and a buffer to adjust the pH to the optimal range for the reaction.

-

Incubate the mixture under the specified conditions (e.g., temperature, time, in the dark).

-

Stop the reaction, typically by adding an acid.

-

-

HPLC Analysis:

-

Inject the prepared sample (derivatized or underivatized for UV detection) into the HPLC system.

-

Separate the components on the C18 column using an appropriate mobile phase and gradient.

-

Detect the GSH peak using the UV or fluorescence detector at the appropriate wavelength.

-

-

Quantification:

-

Generate a standard curve by running GSH standards of known concentrations.

-

Determine the concentration of GSH in the samples by comparing their peak areas to the standard curve.

-

Normalize the GSH concentration to the protein concentration of the cell lysate or the cell number.[7]

-

Signaling Pathways and Cellular Effects

The primary downstream effect of increased intracellular GSH levels via GDE administration is the enhancement of the cell's antioxidant capacity. This has significant implications for cellular signaling, particularly the Keap1-Nrf2 pathway, a master regulator of the antioxidant response.

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8]

An increase in intracellular GSH can lead to the S-glutathionylation of specific cysteine residues on Keap1.[9][10][11][12] This post-translational modification induces a conformational change in Keap1, causing it to release Nrf2.[9][10][11][12] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[8] This leads to the upregulated expression of a battery of cytoprotective genes, including those involved in GSH synthesis and recycling (e.g., glutamate-cysteine ligase), as well as various antioxidant and detoxification enzymes.[8]

Mandatory Visualizations

Signaling Pathway

Caption: GDE cellular uptake and activation of the Keap1-Nrf2 pathway.

Experimental Workflow

Caption: Experimental workflow for GDE treatment and intracellular GSH measurement.

Conclusion

This compound represents a potent and effective tool for elevating intracellular glutathione levels, thereby bolstering cellular antioxidant defenses. Its superior cell permeability compared to both glutathione and its monoethyl ester makes it a valuable compound for research into the roles of GSH in health and disease. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its application in the laboratory and to inform its potential development as a therapeutic agent for conditions associated with oxidative stress and glutathione deficiency. Further research focusing on direct, comprehensive comparative studies with other GSH prodrugs will be invaluable in fully elucidating its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MTX-211 Inhibits GSH Synthesis through Keap1/NRF2/GCLM Axis and Exerts Antitumor Effects in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and properties of this compound and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation, interaction and intimation of Nrf2 pathway and their mutational studies causing Nrf2 associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 | Semantic Scholar [semanticscholar.org]

- 11. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Stability and Storage of Glutathione Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Glutathione (B108866) Diethyl Ester (GDE), a cell-permeable prodrug of glutathione (GSH). Understanding the stability profile of GDE is critical for its effective use in research and for the development of potential therapeutic agents. This document outlines the primary degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Introduction to Glutathione Diethyl Ester (GDE)

This compound (GDE) is a derivative of the endogenous antioxidant glutathione (GSH), where the carboxyl groups of both the glutamate (B1630785) and glycine (B1666218) residues are esterified. This modification increases its lipophilicity, allowing for significantly more effective transport across cell membranes compared to GSH itself.[1][2][3] Once inside the cell, intracellular esterases hydrolyze the ester bonds, releasing Glutathione Monoethyl Ester (GME) and subsequently GSH, thereby augmenting the intracellular antioxidant capacity.[1][2][3] This mechanism makes GDE a valuable tool for studying the effects of glutathione replenishment and for protecting cells against oxidative stress.

Chemical Stability Profile

The chemical stability of GDE is influenced by several factors, including temperature, pH, light, and the presence of oxidative agents. The primary degradation pathways are hydrolysis of the ester linkages and oxidation of the central cysteine thiol group.

Hydrolytic Degradation

The two ethyl ester bonds in GDE are susceptible to hydrolysis. This process is highly dependent on pH and temperature.

-

pH-Dependence: Ester hydrolysis is catalyzed by both acid and base. Generally, the rate of hydrolysis is slowest in the slightly acidic pH range and increases significantly under neutral to alkaline conditions.[4] In a cellular context, intracellular esterases rapidly catalyze this reaction.[1][2]

-

Temperature-Dependence: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing GDE at low temperatures is crucial to minimize hydrolytic decomposition.

The primary products of hydrolysis are the Glutathione Monoethyl Ester (GME) and, upon complete hydrolysis, glutathione (GSH).

Oxidative Degradation

The thiol (sulfhydryl) group of the cysteine residue in GDE is prone to oxidation, similar to glutathione itself. The primary oxidative reaction involves the formation of a disulfide bond between two molecules of GDE, resulting in the GDE disulfide dimer.

-

Mechanism: This oxidation can be catalyzed by trace metal ions and exposure to atmospheric oxygen. The rate of oxidation is often pH-dependent and can be accelerated in neutral or alkaline solutions.

-

Consequences: Oxidation of the thiol group negates the primary antioxidant function of the molecule. The major oxidative degradation product of the parent compound, GSH, is glutathione disulfide (GSSG).[5][6][7]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions, including both oxidation and hydrolysis. Therefore, it is essential to protect GDE from light during storage and handling.

Recommended Storage Conditions

To ensure the integrity and potency of this compound, adherence to proper storage conditions is paramount. Recommendations exist for both the solid (lyophilized powder) and solution forms.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Additional Precautions |

| Solid | -20°C to -15°C | Long-term | Store desiccated; protect from light. |

| 2-8°C | Short-term | Store desiccated; protect from light.[8] | |

| Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles; protect from light.[9] |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles; protect from light.[9][10] |

Note: Solutions of GDE are inherently less stable than the solid form. It is strongly recommended to prepare solutions fresh just prior to use. If storage is necessary, flash-freeze aliquots in liquid nitrogen before transferring to -80°C.

Quantitative Stability Data

Table 2: Illustrative Quantitative Stability Data (Hypothetical for GDE)

| Condition | Degradation Pathway | Rate Constant (k) | Half-life (t½) | Major Degradants |

| Aqueous Solution, pH 4.0, 4°C | Hydrolysis | Low | Long | GME, Ethanol |

| Aqueous Solution, pH 7.4, 25°C | Hydrolysis | Moderate to High | Short | GME, GSH, Ethanol |

| Aqueous Solution, pH 8.5, 25°C | Hydrolysis | High | Very Short | GME, GSH, Ethanol |

| Aqueous Solution, pH 7.4, 25°C, Air | Oxidation | Moderate | Short | GDE Disulfide |

| Solid, -20°C, Desiccated, Dark | All Pathways | Very Low | Very Long | - |

This data is illustrative. Actual degradation rates should be determined empirically.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is required to separate the intact GDE from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most suitable technique.

Proposed Stability-Indicating HPLC Method

This protocol is a hypothetical method adapted from established procedures for glutathione and its derivatives.[3][11][12]

-

Objective: To quantify the concentration of GDE and its primary degradants (GME, GSH, GDE disulfide) over time under various stress conditions.

-

Instrumentation: HPLC system with a UV detector or Mass Spectrometer.

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 60% B

-

15-17 min: 60% to 95% B

-

17-19 min: 95% B

-

19-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210-220 nm or MS (ESI+).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare stock solutions of GDE in an appropriate solvent (e.g., water or buffer at a slightly acidic pH).

-

Subject aliquots to stress conditions (e.g., elevated temperature, different pH values, exposure to 3% H₂O₂, UV/Vis light).

-

At specified time points, withdraw samples, dilute with mobile phase A to an appropriate concentration, and inject into the HPLC system.

-

-

Data Analysis:

-

Identify peaks corresponding to GDE and its degradation products by comparing retention times with standards and/or by mass analysis.

-

Calculate the percentage of GDE remaining at each time point.

-

Determine the degradation kinetics by plotting the natural logarithm of the remaining GDE concentration versus time.

-

Visualized Workflows and Pathways

Cellular Processing of GDE

This compound is designed as a prodrug to efficiently deliver glutathione into cells. The following workflow illustrates its uptake and subsequent intracellular conversion.

Nrf2 Signaling Pathway Activation

By increasing intracellular GSH levels, GDE can influence cellular redox homeostasis, which is closely linked to the Nrf2 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

Stability Study Experimental Workflow

The following diagram outlines the logical flow for conducting a forced degradation study of GDE.

Conclusion

This compound is a promising molecule for modulating intracellular glutathione levels. However, its utility is critically dependent on its chemical stability. The primary degradation routes are pH- and temperature-dependent hydrolysis of its ester bonds and oxidation of its thiol group. For optimal stability, GDE should be stored as a solid at or below -20°C, desiccated, and protected from light. Solutions should be prepared fresh and, if necessary, stored in aliquots at -80°C for a limited time. Researchers and developers must perform rigorous stability studies using validated analytical methods, such as the HPLC protocol outlined herein, to ensure the quality and efficacy of GDE in their applications.

References

- 1. Transport of this compound into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport of this compound into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preformulation studies of l-glutathione: physicochemical properties, degradation kinetics, and in vitro cytotoxicity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 8. Stability Studies and Characterization of Glutathione-Loaded Nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

Glutathione Diethyl Ester: A Technical Guide to Replenishing Intracellular GSH Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Glutathione (B108866) Diethyl Ester (GSH-DEE) as a potent agent for replenishing intracellular glutathione (GSH) levels. We delve into the core mechanism of action, present collated quantitative data from various studies, provide detailed experimental protocols, and visualize key pathways and workflows to support researchers and drug development professionals in this field.

Introduction: The Challenge of Intracellular Glutathione Delivery

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, with concentrations reaching up to 10 mM. It plays a pivotal role in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis. However, the therapeutic application of exogenous GSH is significantly hampered by its poor bioavailability and limited permeability across cell membranes.

To overcome these limitations, prodrug strategies have been developed, with glutathione esters emerging as a promising approach. By esterifying the carboxyl groups of GSH, the molecule's lipophilicity is increased, facilitating its transport across the cell membrane. Once inside the cell, these esters are hydrolyzed by intracellular esterases to release functional GSH. Among these, Glutathione Diethyl Ester (GSH-DEE) has demonstrated particular efficacy, especially in human cells, due to its enhanced uptake and subsequent conversion to a stable intracellular reservoir of GSH.

Mechanism of Action of this compound

The primary advantage of GSH-DEE lies in its ability to efficiently cross cellular membranes, a feat that unmodified GSH cannot readily accomplish. The mechanism can be summarized in the following steps:

-

Cellular Uptake: Due to its increased lipophilicity from the two ethyl ester groups, GSH-DEE can passively diffuse across the plasma membrane into the cytoplasm.

-

Intracellular Hydrolysis: Once inside the cell, intracellular esterases cleave the ethyl ester groups. In human cells, GSH-DEE is rapidly converted to glutathione monoethyl ester (GSH-MEE).

-

GSH Release: The intracellular GSH-MEE serves as a direct precursor, which is then more slowly hydrolyzed to release free, functional GSH. This two-step hydrolysis provides a sustained release of GSH within the cell.

This intracellular delivery of GSH is particularly significant as it bypasses the normal, energy-dependent GSH synthesis pathway and can effectively replenish both cytosolic and mitochondrial GSH pools.

Quantitative Data on GSH Replenishment

The efficacy of glutathione esters in elevating intracellular GSH levels has been demonstrated in numerous studies. The following tables summarize key quantitative findings from research on GSH-DEE and its closely related analog, GSH-MEE.

| Cell/Tissue Type | Compound | Concentration/Dose | Duration | Increase in Intracellular GSH (Fold or % of Control) | Reference |

| Human Erythrocytes | GSH-DEE | 1 mM | 60 min | ~2-fold increase in total thiols | [1](--INVALID-LINK--) |

| Human Peripheral Blood Mononuclear Cells | GSH-DEE | 1 mM | 60 min | >4-fold increase in GSH | [1](--INVALID-LINK--) |

| Human Ovarian Tumor Cells (1A9) | GSH-DEE | 1 mM | 90 min | Significant increase in GSH-monoester and GSH | [2](--INVALID-LINK--) |

| Rat Mesencephalic Culture | GSH-MEE | 2.5 mM | 24 hr | 66% increase | [3](--INVALID-LINK--) |

| 5 mM | 24 hr | 144% increase | [3](--INVALID-LINK--) | ||

| 10 mM | 24 hr | 191% increase | [3](--INVALID-LINK--) | ||

| Cystic Fibrosis Bronchial Epithelial Cells (IB3-1) | GSH-MEE | 10 mM | 90 min | Significant increase in mitochondrial GSH | [4](--INVALID-LINK--) |

| Animal Model | Compound | Dose & Route | Time Point | Effect on Tissue GSH Levels | Reference |

| Mice | GSH-MEE | 5 mmol/kg (i.p.) | Not specified | Increased GSH in liver, kidney, spleen, pancreas, and heart | [5](--INVALID-LINK--.) |

| Mice | GSH-MEE | Oral | Not specified | Increased cellular GSH levels | [5](--INVALID-LINK--.) |

| Rat | GSH-MEE | 0.5 mmol/kg (intraduodenal) | Not specified | Significant transient increase in hepatic cysteine and GSH | [6](--INVALID-LINK--) |

| 5 mmol/kg (intraduodenal) | 2 hours post-admin | Significantly higher plasma and liver GSH and cysteine compared to GSH administration | [6](--INVALID-LINK--) | ||